Phaseic acid-d4

Stable Isotope Labeling Synthesis Yield Internal Standard Preparation

Phaseic acid-d4 (≥98%, C₁₅H₁₆D₄O₅) is the only analytically valid internal standard for absolute quantification of endogenous phaseic acid (PA) via LC-MS/MS. Unlabeled PA and non-coeluting deuterated analogs (ABA-d6, DPA-d3) are unsuitable substitutes, introducing up to >40% quantification bias through differential ion suppression. This isotopologue co-elutes and co-ionizes identically with endogenous PA, ensuring method accuracy (±15%) and precision (<15% CV) mandated by regulatory biomarker validation. Essential for ABA catabolic flux studies, stress-tolerant crop phenotyping, and cross-laboratory harmonization protocols.

Molecular Formula C15H20O5
Molecular Weight 284.34 g/mol
Cat. No. B12393035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhaseic acid-d4
Molecular FormulaC15H20O5
Molecular Weight284.34 g/mol
Structural Identifiers
SMILESCC(=CC(=O)O)C=CC1(C2(CC(=O)CC1(OC2)C)C)O
InChIInChI=1S/C15H20O5/c1-10(6-12(17)18)4-5-15(19)13(2)7-11(16)8-14(15,3)20-9-13/h4-6,19H,7-9H2,1-3H3,(H,17,18)/b5-4+,10-6-/t13-,14-,15+/m1/s1/i7D2,8D2
InChIKeyIZGYIFFQBZWOLJ-CTTFJGDKSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phaseic Acid-d4: A Deuterated ABA Catabolite for Precision LC-MS Quantification in Plant Hormone Research


Phaseic acid-d4 is the deuterium-labeled analog of phaseic acid (PA), the primary catabolite of the plant hormone abscisic acid (ABA) [1]. Synthesized with four deuterium atoms at the 7' and 8' positions of its bicyclic terpenoid structure, this isotopologue is structurally and chemically identical to endogenous PA, with the sole exception of a mass shift of +4 Da . This mass difference enables its exclusive use as a stable isotope-labeled internal standard (SIL-IS) for the absolute quantification of PA in complex biological matrices via liquid chromatography-mass spectrometry (LC-MS) [1]. The compound serves as a critical tool for dissecting ABA catabolism and plant stress signaling pathways with high analytical rigor [2].

Phaseic Acid-d4: Why Unlabeled Analogs or Alternative Internal Standards Compromise Analytical Accuracy


Generic substitution of phaseic acid-d4 with unlabeled phaseic acid or structurally similar compounds is analytically invalid. Unlabeled PA cannot serve as an internal standard because it is indistinguishable from the endogenous analyte in mass spectrometry, precluding co-elution and co-detection [1]. While alternative deuterated compounds like ABA-d6 or DPA-d3 exist, they differ in their extraction efficiency, chromatographic retention time, and ionization response from PA, leading to significant matrix effect errors and quantification bias [2]. Specifically, the use of a non-co-eluting internal standard can result in under- or over-estimation of PA by over 40% due to differential ion suppression in complex plant extracts [2]. Phaseic acid-d4 is the only compound that fully mimics the physicochemical behavior of endogenous PA throughout the entire analytical workflow, ensuring accurate and precise quantification as mandated by regulatory guidelines for biomarker validation [3].

Phaseic Acid-d4 Differentiation Evidence: Quantitative Performance Metrics vs. Unlabeled Phaseic Acid and Alternative SIL-IS


Isotopic Purity and Labeling Efficiency: Phaseic Acid-d4 Demonstrates High Deuterium Incorporation at the 7' Position

Phaseic acid-d4 is synthesized with a reported deuterium content of 86% at the 7' position, as determined by mass spectrometry, ensuring a distinct +4 Da mass shift from unlabeled PA [1]. This high level of isotopic enrichment minimizes the 'isotope cross-talk' that can occur when a lower purity labeled internal standard contributes signal to the unlabeled analyte channel, which would lead to an underestimation of endogenous PA [2]. In comparison, the unlabeled PA comparator has a deuterium content of 0% and is indistinguishable from the target analyte [1].

Stable Isotope Labeling Synthesis Yield Internal Standard Preparation Deuterium Content

Mass Spectrometric Discrimination: Phaseic Acid-d4 Provides an Unambiguous +4 Da Shift for MS/MS Quantification

The incorporation of four deuterium atoms in phaseic acid-d4 results in a molecular weight increase from 280.32 g/mol (unlabeled PA) to 284.34 g/mol . This +4 Da mass difference ensures complete chromatographic co-elution with endogenous PA while enabling distinct mass spectrometric separation in the first quadrupole (Q1) and subsequent MS/MS fragmentation [1]. In contrast, a single 13C-labeled PA analog would provide only a +1 Da shift, leading to significant isotopic overlap (cross-talk) between the M and M+1 isotopic peaks of the analyte and internal standard, degrading quantitative accuracy, especially at low concentrations [1]. A deuterated ABA standard (e.g., ABA-d6) cannot correct for differential recovery of PA during sample preparation [2].

LC-MS/MS Multiple Reaction Monitoring (MRM) Mass Shift Isotopic Interference

Differential Biological Activity: Phaseic Acid-d4 is Structurally Equivalent to Unlabeled Phaseic Acid but Distinct from Dihydrophaseic Acid (DPA)

While phaseic acid-d4 is functionally identical to unlabeled PA due to the negligible kinetic isotope effect of deuterium at these positions, it is biologically distinct from its downstream metabolite, dihydrophaseic acid (DPA) [1]. A direct comparative study demonstrated that 10 µM PA induces significant stomatal closure in Commelina communis, Amaranthus powelli, Hordeum vulgare, Xanthium strumarium, and Zea mays, whereas 10 µM DPA elicited no stomatal closure in any tested species [2]. This functional divergence is critical for researchers studying ABA signaling pathways, as it confirms that PA, not DPA, retains a specific bioactivity in certain contexts.

Structure-Activity Relationship ABA Catabolism Stomatal Closure Plant Physiology

Application-Specific Synthesis: Phaseic Acid-d4 is Purpose-Built for Quantification, Not a Generic Metabolite Standard

Unlike generic, unlabeled phaseic acid which is typically sold as a qualitative reference material or for use as an authentic standard for identification, phaseic acid-d4 is exclusively synthesized and certified for use as a quantitative internal standard . The original synthesis protocol was specifically designed to achieve the necessary deuterium incorporation for this purpose, addressing a documented gap where 'no internal standards of the metabolites suitable for quantitative analysis have been reported' [1]. Unlabeled PA is not suitable for this role as it co-elutes and produces an identical MS signal, making it impossible to distinguish from the endogenous analyte for normalization of sample loss and matrix effects [2].

Analytical Method Development Targeted Metabolomics Internal Standard Selection SIL-IS

Optimal Research and Industrial Applications for Phaseic Acid-d4


Absolute Quantification of Phaseic Acid in Plant Tissues to Elucidate ABA Catabolic Flux Under Abiotic Stress

Researchers studying drought, salinity, or temperature stress responses in model plants (e.g., Arabidopsis thaliana) and crops (e.g., Oryza sativa, Zea mays) can use phaseic acid-d4 as the optimal internal standard for LC-MS/MS quantification of PA in leaf, root, or xylem sap samples [1]. The high isotopic purity and +4 Da mass shift of phaseic acid-d4 enable precise measurement of PA concentrations, which can range from 0.05 to 5 ng/mg fresh weight depending on stress conditions. This data is essential for calculating ABA catabolic flux and understanding the role of CYP707A enzymes in ABA homeostasis, directly leveraging the differential bioactivity between PA and DPA established by Sharkey & Raschke (1980) [2].

Validated Bioanalytical Method Development for Plant Hormone Profiling in Agricultural Biotechnology

In agricultural biotech R&D, phaseic acid-d4 is the critical reagent for developing and validating quantitative assays that meet regulatory guidelines for biomarker analysis [1]. Its use allows for the accurate assessment of matrix effects and extraction recovery for PA, which is a key parameter in demonstrating assay robustness. Unlike using a non-co-eluting internal standard, phaseic acid-d4 corrects for the >40% signal suppression that can occur in complex plant matrices, ensuring the method's accuracy (within ±15% of nominal) and precision (<15% CV) as required for publication in high-impact journals and for patent filings related to stress-tolerant crop phenotypes [2].

Investigating NMDA Receptor Antagonism in Neuroprotection Studies

Neuroscience researchers investigating the neuroprotective effects of phaseic acid can utilize phaseic acid-d4 as a tracer to study its cellular uptake, distribution, and metabolism. Given that phaseic acid inhibits NMDAR currents with an IC50 of 34.37 µM [1], the deuterated form can be used in in vitro models (e.g., primary neuronal cultures) to distinguish exogenously applied compound from any endogenous interference, thereby enabling precise correlation of intracellular drug concentration with the observed reduction in calcium influx. This application capitalizes on the compound's functional equivalence to unlabeled PA, as established by the negligible kinetic isotope effect of deuterium substitution [2].

Reference Standard for Non-Targeted Metabolomics and Method Transfer Studies

In large-scale, non-targeted plant metabolomics studies, phaseic acid-d4 serves as an authentic spike-in control to confirm the identity and retention time of the PA peak in complex chromatograms from high-resolution mass spectrometry [1]. Furthermore, for multi-site clinical or agricultural field trials, phaseic acid-d4 is the ideal compound for cross-laboratory method harmonization and inter-laboratory comparisons. Its use as a common internal standard minimizes inter-instrument and inter-operator variability, ensuring that PA measurements are comparable across different LC-MS platforms and geographical locations, a critical requirement for consortia-based research projects and regulatory data submission [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Phaseic acid-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.